molecular formula C9H8S B082666 5-Methylbenzo[b]thiophene CAS No. 14315-14-1

5-Methylbenzo[b]thiophene

Cat. No. B082666
CAS RN: 14315-14-1
M. Wt: 148.23 g/mol
InChI Key: DOHZWDWNQFZIKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylbenzo[b]thiophene derivatives has been explored through various methods. Efficient synthesis approaches include palladium-catalyzed cross-coupling reactions and the use of charge-transporting materials for further modification of compounds, demonstrating the versatility and adaptability of these molecules for different applications (Wu et al., 2013). Another study highlights the convenience and efficiency in synthesizing 2-methyl-5-nitrobenzo[b]thiophene, showcasing the molecule's potential as a building block for various organic assemblies (Migulin, 2016).

Molecular Structure Analysis

Molecular structure analysis of 5-Methylbenzo[b]thiophene derivatives reveals unique features such as "abnormal" bromination reaction selectivity due to a "non-planar" conjugated model. This selectivity is influenced by the special electron structure and the manner of electron delocalization, highlighting the complex interactions within the molecule and its derivatives (Wu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Methylbenzo[b]thiophene derivatives include bromination, acetylation, and reduction, revealing the compound's reactivity and potential as a precursor for further chemical modifications. These reactions underscore the compound's utility in constructing various organic molecules and its role in developing materials with desirable properties (Migulin, 2016).

Scientific Research Applications

  • Charge-Transporting Material Development : Wu et al. (2013) studied 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material. They focused on bromination selectivity, finding "abnormal" bromination at positions different from those expected in similar derivatives. This was attributed to a unique electronic structure, impacting material properties in electronics (Wu et al., 2013).

  • Pharmacologically Active Derivatives : Chapman et al. (1968) synthesized various halogenobenzo[b]thiophens, including derivatives of 3-methylbenzo[b]thiophen, for pharmacological applications. They explored their potential as precursors for developing new drugs (Chapman et al., 1968).

  • Antidepressant Drug Synthesis : Orus et al. (2002) developed benzo[b]thiophene derivatives, including those derived from 2-acetyl-3-methylbenzo[b]thiophene, as dual antidepressants. They evaluated these compounds for their serotonin receptor affinity and serotonin reuptake inhibition, finding promising results for some derivatives (Orus et al., 2002).

  • Synthesis of Schiff Bases : Ermiş (2018) synthesized and characterized a novel Schiff base containing a thiophene ring, which can be related to derivatives of 5-methylbenzo[b]thiophene. This compound was analyzed using various spectroscopic methods and DFT calculations, indicating potential applications in material science or molecular chemistry (Ermiş, 2018).

  • Anti-Inflammatory Agents : Radwan et al. (2009) worked on synthesizing 5-substituted benzo[b]thiophene derivatives, exploring their anti-inflammatory properties. They found potent anti-inflammatory activity in these compounds, indicating their potential in medicinal chemistry (Radwan et al., 2009).

  • Photochromic Properties for Material Science : Uchida et al. (1990) synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrating thermally irreversible and fatigue-resistant photochromic properties. These properties are crucial for developing advanced materials in optical and electronic applications (Uchida et al., 1990).

  • Antitumor Agents : Gouda et al. (2016) synthesized thiophene-based azo dyes incorporating a pyrazolone moiety, some of which showed significant antitumor activity. This suggests potential applications in cancer therapy (Gouda et al., 2016).

Safety And Hazards

5-Methylbenzo[b]thiophene may cause harm if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

5-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHZWDWNQFZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074523
Record name 5-Methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzo[b]thiophene

CAS RN

14315-14-1
Record name 5-Methylbenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14315-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylbenzo(b)thiophene
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Record name 5-Methylbenzo[b]thiophene
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Record name 5-methylbenzo[b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
J Voss, V Dannat - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
The electroreduction of a 1: 1-mixture of 2-bromobenzyl 2, 2-dimethylpropanedithio ate and 2-bromo-5-methylbenzyl 2, 2-dimethylbutanedithioate led to a mixture of 2-tertbutylbenzo [b] …
Number of citations: 3 www.tandfonline.com
DS Noyce, DA Forsyth - Journal of Organic Chemistry, 1974 - ACS Publications
Work-Up and Analysis of Catholyte. The products of electro-carboxylation were converted to their methyl esters by treatment with excess methyl iodide (cf. footnote b of Table II). The …
Number of citations: 21 pubs.acs.org
A Dinner - 1970 - search.proquest.com
This thesis describes an efficient general synthetic pathway by which some benzol b] thiophene analogs of isosterically related biologically active indole derivatives have been …
Number of citations: 0 search.proquest.com
K Arora, S Verma, D Jose, P Pardasani… - … , Sulfur, and Silicon …, 2008 - Taylor & Francis
A series of spiropyrrolidines have been synthesized in 68–76% yield by 1,3 dipolar cycloaddition reaction of azomethine ylides generated by a decarboxylative route from 5-…
Number of citations: 2 www.tandfonline.com
PD Clark, DF Ewing… - Organic Magnetic …, 1976 - Wiley Online Library
All carbon resonances in the title compounds have been unequivocably assigned. Steric effects in the peri substituted compounds have been compared with analogous effects in …
Number of citations: 28 onlinelibrary.wiley.com
S Bobinger, JT Andersson - Chemosphere, 1998 - Elsevier
The photochemical degradation of monomethylated benzo[b]thiophenes in aqueous solution was studied to elucidate the fate of crude oil components after an oil spill. One principal …
Number of citations: 30 www.sciencedirect.com
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of LH-imidazol-l-yl-substituted benzo [b] furan-, benzo [6] thiophene-, and indolecar boxy lie acids is described. Most of the compounds were potent inhibitors …
Number of citations: 25 pubs.acs.org
K UNDHEIM, R LIE - ACTA CHEMICA SCANDINAVICA, 1973 - actachemscand.org
Michael additions of thiophenols to activated triple bonds have been reported to give the corresponding vinyl ethers. 1) 2 The rate depends on the electron releasing properties of the …
Number of citations: 21 actachemscand.org
E Bi, TC Schmidt, SB Haderlein - Environmental science & …, 2006 - ACS Publications
In this study, the sorption behavior of a wide variety of N-, S-, and O-heterocyclic compounds (NSOs) to reference soils (Eurosoils 1−5) was characterized by a soil column …
Number of citations: 91 pubs.acs.org
PT Williams, RP Bottrill - Fuel, 1995 - Elsevier
Scrap tyres were pyrolysed in two bench-scale reactors: a static batch slow pyrolysis reactor and a fluidized bed reactor. The pyrolysis oils were analysed for their content of sulfur-…
Number of citations: 138 www.sciencedirect.com

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